molecular formula C17H16ClNO2 B2816154 4-(4-Chlorobenzoyl)-2-phenylmorpholine CAS No. 922341-51-3

4-(4-Chlorobenzoyl)-2-phenylmorpholine

Cat. No.: B2816154
CAS No.: 922341-51-3
M. Wt: 301.77
InChI Key: IYGFAANHOAXYFN-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)-2-phenylmorpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a chlorobenzoyl group attached to the morpholine ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzoyl)-2-phenylmorpholine typically involves the reaction of 4-chlorobenzoyl chloride with 2-phenylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzoyl)-2-phenylmorpholine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The phenyl group can undergo oxidation to form corresponding quinones, while reduction can lead to the formation of hydroxy derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzoic acid and 2-phenylmorpholine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinones and other oxidized products.

    Reduction: Hydroxy derivatives.

    Hydrolysis: 4-chlorobenzoic acid and 2-phenylmorpholine.

Scientific Research Applications

4-(4-Chlorobenzoyl)-2-phenylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzoyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Similar in structure due to the presence of chlorobenzoyl groups.

    4-Chlorobenzyl chloride: Shares the chlorobenzoyl moiety but differs in the rest of the structure.

Uniqueness

4-(4-Chlorobenzoyl)-2-phenylmorpholine is unique due to the combination of the morpholine ring and the phenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

(4-chlorophenyl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-15-8-6-14(7-9-15)17(20)19-10-11-21-16(12-19)13-4-2-1-3-5-13/h1-9,16H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGFAANHOAXYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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